molecular formula C18H22N2O B5851601 N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea

Cat. No. B5851601
M. Wt: 282.4 g/mol
InChI Key: XGVIFWIAJTZDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea, also known as CPNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPNP is a urea derivative that is commonly used as a research tool in the field of neuroscience.

Mechanism of Action

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances the activation of dopamine receptors. The increased activation of dopamine receptors is thought to be responsible for the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on mood, motivation, and reward.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been shown to increase the activity of the sympathetic nervous system, which can lead to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it useful for studying the effects of dopamine on the central nervous system. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system can be complex and difficult to interpret.

Future Directions

There are several future directions for research on N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. One area of interest is the potential use of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea as a treatment for psychiatric disorders, such as depression and addiction. Another area of interest is the development of new compounds that are similar to N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea but have improved properties, such as reduced toxicity or increased selectivity for specific dopamine receptors. Additionally, further research is needed to fully understand the complex effects of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea on the central nervous system.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea (N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used as a research tool in the field of neuroscience, and has been shown to have a number of biochemical and physiological effects. While there are limitations to using N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea involves the reaction of 1-naphthylamine with cyclopropylmethyl isocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then reacted with propylamine to form N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea. The synthesis of N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has been extensively used in scientific research as a tool to study the function of the central nervous system. It has been shown to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. N-(cyclopropylmethyl)-N'-1-naphthyl-N-propylurea has also been used to study the effects of dopamine on the regulation of mood, motivation, and reward.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-12-20(13-14-10-11-14)18(21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,2,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIFWIAJTZDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-naphthalen-1-yl-1-propylurea

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